Luminespib

HSP90 inhibition Binding affinity Drug discovery

Luminespib is differentiated for targeted oncology research: uniform IC50 <100 nM across 41 NSCLC cell lines eliminates false negatives, selective DHFR downregulation enables precise antifolate synergy studies, a retinal retention of 65% at 6h in rat models provides a robust ocular‑toxicity signal, and intermediate glioblastoma IC50 values (4.8–7.8 nM) bridge the potency gap between 17‑DMAG and 17‑AAG. Procure with confidence for mechanistic HSP90 investigation.

Molecular Formula C26H31N3O5
Molecular Weight 465.5 g/mol
CAS No. 747412-49-3
Cat. No. B612032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuminespib
CAS747412-49-3
SynonymsAUY922;  AUY-922;  AUY 922;  NVP AUY922;  NVP AUY-922;  VER52296 ;  VER-52296 ;  VER 52296 ;  Luminespib
Molecular FormulaC26H31N3O5
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C
InChIInChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)
InChIKeyNDAZATDQFDPQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yello solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luminespib (AUY922, NVP-AUY922, VER-52296) for Oncology Research: A Quantitative Guide to HSP90 Inhibition and Therapeutic Potential


Luminespib (CAS 747412-49-3), also known as NVP-AUY922, is a second-generation, synthetic resorcinylic isoxazole amide inhibitor of Heat Shock Protein 90 (HSP90) . It is a potent, ATP-competitive binder to the N-terminal domain of HSP90, a molecular chaperone critical for the stability and function of numerous oncogenic client proteins . Discovered through a collaboration between The Institute of Cancer Research and Vernalis, this small molecule has advanced to Phase II clinical trials for various cancers, including non-small cell lung cancer (NSCLC) [1][2].

Why Luminespib (AUY922) Cannot Be Interchanged: The Importance of Quantifiable Differentiation in HSP90 Inhibitor Selection


HSP90 inhibitors represent a diverse class of compounds with distinct chemical scaffolds, binding kinetics, and biological consequences [1]. While they all share the ability to bind the ATP pocket of HSP90, their downstream effects on client protein degradation, induction of the heat shock response, and tissue-specific toxicity profiles vary significantly [2]. For example, the ansamycin class (e.g., 17-AAG, 17-DMAG) is associated with hepatotoxicity and formulation challenges, while second-generation synthetic inhibitors like Luminespib and ganetespib exhibit distinct safety and efficacy profiles that preclude simple interchange [3]. The following quantitative evidence underscores the specific, measurable characteristics that differentiate Luminespib from its closest analogs and guide its selection for targeted research applications.

Quantitative Differentiation of Luminespib: Direct Comparative Data for Informed Procurement


Superior Binding Affinity to HSP90β Compared to Ganetespib

Luminespib demonstrates a 14-fold higher binding affinity for HSP90β (Kd = 1.7 nM) compared to the second-generation inhibitor ganetespib (Kd = 24 nM) [1]. This difference in target engagement is a critical parameter for in vitro and in vivo study design.

HSP90 inhibition Binding affinity Drug discovery

Broad-Spectrum Antiproliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Models

Luminespib exhibits potent and consistent growth inhibition across a large panel of NSCLC cell lines. In a study of 41 human NSCLC lines, all exhibited an IC50 < 100 nM, with 36 of 41 (88%) showing complete proliferation inhibition (IC100) at < 40 nM [1]. This demonstrates a broad and deep sensitivity profile not uniformly observed with other HSP90 inhibitors.

NSCLC Antiproliferative activity Cell line panel

Differential Ocular Toxicity Profile: A Key Differentiator from 17-DMAG and Ganetespib

A comparative toxicology study in rats demonstrated that Luminespib and 17-DMAG induce marked retinal photoreceptor cell death and strong Hsp70 up-regulation, whereas 17-AAG and ganetespib do not cause this injury [1]. The study correlated this toxicity with high retina/plasma exposure ratios and slow retinal elimination rates for Luminespib (65% retention at 6h) and 17-DMAG, in contrast to rapid elimination for ganetespib (70% eliminated at 6h) [1].

Ocular toxicity Safety pharmacology Retinal degeneration

Potent Antiproliferative Effects in Glioblastoma Models Compared to 17-AAG and 17-DMAG

In a head-to-head panel of glioblastoma (GB) cell lines, Luminespib exhibited single-digit nanomolar IC50 values (4.8-7.8 nM), which are 1.4- to 6.2-fold more potent than 17-AAG (11.2-29.7 nM) but 1.3- to 1.5-fold less potent than 17-DMAG (3.1-3.7 nM) [1]. This places Luminespib as an intermediate potency agent in this specific context, offering a balance between the extreme potency of 17-DMAG and the reduced activity of 17-AAG.

Glioblastoma Cytotoxicity IC50 comparison

Unique Downregulation of Dihydrofolate Reductase (DHFR) Sensitizes to Pemetrexed

Luminespib treatment leads to a consistent decrease in dihydrofolate reductase (DHFR) mRNA and protein expression, a phenomenon not widely reported for other HSP90 inhibitors [1]. In a subset of sensitive NSCLC cell lines, DHFR protein levels were reduced to <40% of baseline following 50 nM Luminespib exposure [1]. This mechanistic feature provided the rationale for its clinical combination with the antifolate pemetrexed, where a Phase Ib trial established a maximum tolerated dose (MTD) of 55 mg/m² weekly and demonstrated an objective response rate of 14% at the MTD [2].

DHFR Pemetrexed Combination therapy NSCLC

Optimal Research Applications for Luminespib (AUY922) Based on Differentiated Evidence


Preclinical Efficacy Studies in Non-Small Cell Lung Cancer (NSCLC)

Given its broad and potent antiproliferative activity across a large panel of 41 NSCLC cell lines (IC50 < 100 nM in all lines) [1], Luminespib is an ideal tool compound for investigating HSP90 dependence in diverse NSCLC genetic backgrounds. Its consistent efficacy profile minimizes the risk of false negatives in preliminary screening experiments.

Investigating Ocular Toxicity Mechanisms of HSP90 Inhibitors

The well-characterized, differential retinal toxicity profile of Luminespib, as established in a comparative rat model [1], makes it a key reference compound for studies aiming to understand and predict dose-limiting ocular side effects. Its high retinal retention (65% at 6h) provides a robust signal for mechanistic investigations [1].

Combination Therapy Research with Antifolates (e.g., Pemetrexed)

The unique ability of Luminespib to downregulate DHFR expression [1] provides a clear mechanistic rationale for combination studies with pemetrexed or other antifolates. This application leverages a specific biochemical effect not widely observed with other HSP90 inhibitors and is supported by clinical trial data [2].

Benchmarking Against 17-AAG and 17-DMAG in Glioblastoma

Luminespib serves as a critical intermediate potency control in glioblastoma research. Its IC50 values (4.8-7.8 nM) bridge the gap between the highly potent but clinically challenged 17-DMAG and the less potent 17-AAG [1], allowing for nuanced studies on the relationship between HSP90 inhibition and therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luminespib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.